BenchChemオンラインストアへようこそ!

Ritanserin Tartrate

5-HT2C selectivity serotonin receptor binding ketanserin comparator

Ritanserin tartrate (CAS 93076-39-2; free base CAS 87051-43-2), also known as R 55667, is a potent, orally bioavailable serotonin 5-HT2A and 5-HT2C receptor antagonist. In radioligand binding assays using rat frontal cortex tissue, ritanserin displaces [3H]ketanserin with an IC50 of 0.9 nM (without preincubation) and 0.3 nM after 30-min preincubation, reflecting its slow receptor dissociation kinetics.

Molecular Formula C31H31F2N3O7S
Molecular Weight 627.7 g/mol
CAS No. 93076-39-2
Cat. No. B1253977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitanserin Tartrate
CAS93076-39-2
Synonyms6-(2-(4-(Bis(4-fluorophenyl)methylene)-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo(3,2-a)pyrimidin-5-one
R 55667
R-55667
R55667
Ritanserin
Ritanserin Hydrochloride
Ritanserin Tartrate
Molecular FormulaC31H31F2N3O7S
Molecular Weight627.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C27H25F2N3OS.C4H6O6/c1-18-24(26(33)32-16-17-34-27(32)30-18)12-15-31-13-10-21(11-14-31)25(19-2-6-22(28)7-3-19)20-4-8-23(29)9-5-20;5-1(3(7)8)2(6)4(9)10/h2-9,16-17H,10-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
InChIKeyNJKCCYRWKDAVQS-LREBCSMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ritanserin Tartrate (CAS 93076-39-2): 5-HT2A/2C Antagonist Baseline Profile for Procurement and Assay Selection


Ritanserin tartrate (CAS 93076-39-2; free base CAS 87051-43-2), also known as R 55667, is a potent, orally bioavailable serotonin 5-HT2A and 5-HT2C receptor antagonist [1]. In radioligand binding assays using rat frontal cortex tissue, ritanserin displaces [3H]ketanserin with an IC50 of 0.9 nM (without preincubation) and 0.3 nM after 30-min preincubation, reflecting its slow receptor dissociation kinetics [1]. Its selectivity profile is well-characterized: affinities for histamine H1, dopamine D2, α1-adrenergic, and α2-adrenergic receptors are 39-, 77-, 107-, and 166-fold lower, respectively, relative to 5-HT2 [1]. At concentrations up to 1 μM, ritanserin does not bind to 5-HT1 sites [1]. The compound has been widely deployed as a pharmacological tool to interrogate 5-HT2-mediated physiology in both preclinical research and human clinical studies, with a terminal elimination half-life of approximately 40 hours [2].

Why All 5-HT2 Antagonists Are Not Interchangeable: Critical Pharmacological Divergence of Ritanserin Tartrate


Despite sharing a common nominal target class, 5-HT2 receptor antagonists exhibit profound inter-compound divergence in subtype selectivity, off-target receptor engagement, dissociation kinetics, functional effect, and in vivo pharmacokinetics that preclude casual substitution in research or development settings. Ritanserin tartrate is distinguished from its closest structural and pharmacological analogs — including ketanserin, M100907 (volinanserin), setoperone, and pimavanserin — by the combination of (i) balanced, high-affinity dual 5-HT2A/2C antagonism with a ~50-fold greater 5-HT2C affinity than ketanserin [1]; (ii) near-absence of functionally consequential α1-adrenoceptor blockade that confounds ketanserin's use in cardiovascular or behavioral assays [2]; (iii) exceptionally slow receptor dissociation kinetics (t1/2 = 160 min at 5-HT2) that drive prolonged in vivo receptor occupancy [3]; and (iv) a terminal elimination half-life of ~40 h that supports sustained target coverage unmatched by shorter-acting comparators [4]. These quantitative differences carry direct operational consequences: selecting ketanserin instead of ritanserin in a protocol designed to isolate 5-HT2-mediated behavioral or endocrine effects will introduce α1-adrenergic confounds; substituting the purely 5-HT2A-selective M100907 for ritanserin will fail to capture 5-HT2C contributions that may prove critical to the phenotype under investigation.

Quantitative Differentiation of Ritanserin Tartrate: Head-to-Head Selectivity, Kinetic, and Functional Evidence Against Key Comparators


5-HT2C Receptor Affinity: Ritanserin Displays ~38–81-Fold Higher Affinity Than Ketanserin

In direct radioligand binding comparisons, ritanserin and ketanserin show similar nanomolar affinity at the human 5-HT2A receptor, yet diverge dramatically at 5-HT2C. Ritanserin binds human 5-HT2C receptors with a Ki of 2.3 nM, whereas ketanserin's 5-HT2C Ki is 88–186 nM, a 38- to 81-fold difference depending on the assay system [1]. A separate review source independently confirms that ketanserin has 'about fifty-fold less affinity for the 5-HT2C site than ritanserin' [2]. For experimental protocols where 5-HT2C engagement must be present (or deliberately excluded), this difference is decisive.

5-HT2C selectivity serotonin receptor binding ketanserin comparator

α1-Adrenoceptor Selectivity: Ritanserin Is Functionally Devoid of α1-AR Blockade, in Contrast to Ketanserin's Clinically Significant α1-AR Antagonism

Ketanserin's clinical antihypertensive effect is mediated primarily through α1-adrenoceptor blockade rather than 5-HT2 antagonism. In controlled clinical comparison, ketanserin 40 mg orally reduced sitting mean arterial pressure by 15.4 ± 3.2 mmHg (p < 0.03 vs. placebo), whereas ritanserin at 10 mg and 20 mg produced no significant blood pressure reduction (9.0 ± 2.6 and 10.8 ± 1.8 mmHg, respectively; NS vs. placebo) [1]. This functional divergence is grounded in receptor binding data: ritanserin's α1-adrenergic Ki is 190 nM (107-fold selective for 5-HT2A over α1-AR), while ketanserin's α1-AR Ki is 15 nM (only ~5-fold selective for 5-HT2A over α1-AR) [2]. Ritanserin is described as 'largely devoid of α1-receptor binding affinity' [1].

α1-adrenoceptor selectivity off-target pharmacology cardiovascular confounding

Receptor Dissociation Kinetics: Ritanserin's Extremely Slow 5-HT2 Dissociation (t1/2 = 160 min) Versus Setoperone's Rapid Dissociation Determines Ex Vivo Binding and Chronic Regulation Profiles

Ritanserin and setoperone represent two mechanistically distinct 5-HT2 antagonists differentiated by receptor dissociation rate. Ritanserin dissociates very slowly from serotonin-S2 sites with a half-time (t1/2) of 160 min, while setoperone dissociates rapidly [1]. This kinetic difference carries functional consequences: acute ritanserin administration (1–10 mg/kg) produces non-competitive inhibition of [3H]ketanserin binding in washed frontal cortex membranes lasting >12 h ex vivo, consistent with its slow dissociation; setoperone's inhibition is also partially non-competitive but mechanistically distinct [1]. Chronically, both compounds downregulate 5-HT2 receptor Bmax (ritanserin: 50% reduction after 25 days at 14 mg/kg/day), yet setoperone additionally upregulates striatal dopamine D2 sites to ~150% of control due to its moderate dopamine antagonist activity, whereas ritanserin treatment does not alter D2 binding [1]. The receptor half-life was calculated at 3.5 days following ritanserin treatment, with Bmax returning to control values over ~12 days after drug withdrawal [1].

receptor residence time dissociation kinetics setoperone comparator 5-HT2 receptor downregulation

Sustained In Vivo Target Occupancy: >70% 5-HT2 Receptor Occupancy Maintained for 48 Hours After Single Dose, Supported by ~40 h Elimination Half-Life

Ritanserin's slow receptor dissociation kinetics translate directly into prolonged in vivo target occupancy. Ex vivo binding studies in rats demonstrate that a single subcutaneous dose of 2.5 mg/kg ritanserin maintains greater than 70% occupancy of frontal cortical 5-HT2 sites for up to 48 hours post-dosing [1]. The ED50 for 5-HT2 receptor occupancy is 0.08–0.10 mg/kg s.c., indicating exceptional in vivo potency [1]. This prolonged occupancy is sustained by a terminal elimination half-life of approximately 40 hours in healthy human volunteers (41 ± 14 h), which is preserved even in patients with chronic renal insufficiency undergoing hemodialysis (39 ± 23 h) [2]. By contrast, ketanserin's elimination half-life is approximately 15 hours in humans [3]. The pharmacokinetic difference (~2.7-fold longer t1/2 for ritanserin) compounds the kinetic advantage to produce substantially extended dosing intervals and sustained target engagement.

in vivo receptor occupancy pharmacokinetics long-acting antagonist target coverage duration

Functional Divergence from Selective 5-HT2A Antagonists: Ritanserin Counteracts M100907 Antipsychotic-Like Activity Despite Equivalent 5-HT2A Affinity

Although ritanserin and M100907 (volinanserin) demonstrate equivalent in vitro and in vivo potencies as 5-HT2A receptor antagonists, their functional effects in preclinical antipsychotic models are diametrically opposite. Ritanserin displays a 100-fold lower potency than M100907 in inhibiting MK-801-induced hyperlocomotion in mice, a model of NMDA receptor hypofunction relevant to schizophrenia [1]. Critically, ritanserin markedly counteracts the antipsychotic-like action of M100907 when co-administered in MK-801-treated NMRI mice [2]. The mechanistic basis for this functional antagonism is attributed to ritanserin's combined 5-HT2A/2C blockade: by additionally occupying 5-HT2C receptors, ritanserin functionally opposes the purely 5-HT2A-mediated effect of M100907. This demonstrates that 5-HT2A affinity equivalence does not predict functional equivalence, and that 5-HT2C co-blockade can qualitatively reverse the net behavioral output.

functional selectivity M100907 MK-801 model 5-HT2A/2C dual antagonism antipsychotic screening

Off-Target Receptor Selectivity Profile: Quantified Selectivity Margins Against H1, D2, α1-AR, and α2-AR Enable Cleaner 5-HT2 Phenotyping

A comprehensive in vitro binding panel establishes ritanserin's quantitatively defined selectivity window against four major off-target receptor classes. Relative to its 5-HT2 IC50 (0.9 nM without preincubation; 0.3 nM after 30-min preincubation), ritanserin's IC50 values at histamine H1, dopamine D2, α1-adrenergic, and α2-adrenergic sites are 39-fold, 77-fold, 107-fold, and 166-fold higher, respectively [1]. At concentrations up to 1 μM, no binding to serotonin 5-HT1 sites is detected [1]. In functional terms, this translates to minimal H1-mediated sedation, negligible D2-mediated catalepsy or prolactin elevation, and absence of α1-mediated hypotension at doses producing full 5-HT2 occupancy [1][2]. This selectivity profile is particularly advantageous when compared to risperidone (potent D2/5-HT2 dual antagonist) or setoperone (moderate D2 antagonist), where dopaminergic engagement complicates interpretation of 5-HT2-mediated effects.

off-target selectivity H1 receptor D2 receptor α-adrenergic binding selectivity ratio

High-Confidence Application Scenarios for Ritanserin Tartrate Based on Quantitative Differentiation Evidence


Isolation of 5-HT2-Mediated Behavioral Effects Without α1-Adrenergic or Dopaminergic Confounds in Rodent Models

Ritanserin tartrate is the preferred 5-HT2 antagonist for rodent behavioral pharmacology protocols — including head-twitch response (HTR) assays, elevated plus-maze anxiety testing, and sensorimotor gating (prepulse inhibition) studies — where α1-adrenoceptor blockade (a known confound with ketanserin ) or D2 receptor engagement (a confound with setoperone ) would compromise mechanistic interpretation. Ritanserin's 107-fold selectivity margin over α1-AR and 77-fold margin over D2 ensures that observed behavioral effects can be attributed specifically to 5-HT2A/2C antagonism. Dosing at 0.1–2.5 mg/kg s.c. provides 50–>70% 5-HT2 occupancy sustained for ≥48 hours .

Chronic Dosing Regimens Requiring Sustained 5-HT2 Target Engagement With Once-Daily or Less Frequent Administration

For chronic in vivo protocols — including receptor downregulation studies, neuroadaptive plasticity experiments, or long-term behavioral paradigms — ritanserin's ~40-hour elimination half-life and sustained >70% receptor occupancy for 48 hours after a single 2.5 mg/kg dose enable dosing intervals (once-daily or every-other-day) that are impractical with ketanserin (t1/2 ~15 h ) or shorter-acting 5-HT2 antagonists. Chronic ritanserin treatment (14 mg/kg/day × 25 days) produces a 50% reduction in 5-HT2 receptor Bmax with receptor half-life of 3.5 days and full recovery over ~12 days after withdrawal, without altering D2, α1, α2, β-adrenergic, 5-HT1, benzodiazepine, or substance P binding sites .

Pharmacological Dissection of 5-HT2A Versus 5-HT2C Contributions Using Ritanserin as a Dual-Antagonist Tool Versus Subtype-Selective Comparators

The functional contrast between ritanserin (balanced 5-HT2A/2C antagonist with Ki values of ~0.85 nM and 2.3 nM, respectively ) and the purely 5-HT2A-selective M100907 (5-HT2A Ki ~0.47 nM ) enables a powerful experimental design for dissecting 5-HT2A versus 5-HT2C contributions to complex phenotypes. As demonstrated in the MK-801 hyperlocomotion model, ritanserin functionally counteracts M100907's antipsychotic-like effect, confirming that 5-HT2C co-blockade can reverse a purely 5-HT2A-mediated behavioral output . By running parallel experiments with ritanserin (dual 5-HT2A/2C), M100907 (5-HT2A-selective), and a 5-HT2C-selective antagonist (e.g., SB-242084), researchers can triangulate the receptor subtype(s) mediating the effect of interest.

Human Experimental Medicine Studies Requiring Clean 5-HT2 Pharmacology Without Cardiovascular or Sedative Confounds

In human volunteer studies examining 5-HT2-mediated effects on sleep architecture, mood, anxiety, or neuroendocrine function, ritanserin's clean selectivity profile provides decisive advantages. Clinically, ritanserin at doses producing measurable psychological effects (reduction in hostility score, p < 0.05 ) caused no significant change in blood pressure — in contrast to ketanserin, where 40 mg produced a 15.4 mmHg MAP reduction via α1-AR blockade (p < 0.03) . Additionally, the 39-fold selectivity margin over H1 receptors minimizes the sedative confound that complicates interpretation of less selective 5-HT2 antagonists (e.g., clozapine, olanzapine) in sleep or cognitive studies. The ~40 h half-life supports single daily oral dosing with stable steady-state plasma levels .

Quote Request

Request a Quote for Ritanserin Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.